N-(1,3-thiazol-5-ylmethyl)aniline
CAS No.:
Cat. No.: VC17747110
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2S |
|---|---|
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | N-(1,3-thiazol-5-ylmethyl)aniline |
| Standard InChI | InChI=1S/C10H10N2S/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2 |
| Standard InChI Key | BUMUJIACQCJQAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NCC2=CN=CS2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
N-(1,3-Thiazol-5-ylmethyl)aniline consists of an aniline group (a benzene ring with an amino substituent) linked to a thiazole ring through a methylene (-CH-) group. The thiazole moiety is a five-membered heterocycle containing one sulfur and one nitrogen atom, contributing to its electron-rich nature and reactivity. Key structural features include:
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Aniline component: A benzene ring with a primary amine (-NH) group at the para position.
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Thiazole component: A sulfur-containing heterocycle with nitrogen at position 1 and sulfur at position 3.
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Methylene bridge: Connects the thiazole’s 5-position to the aniline’s nitrogen atom.
The compound’s systematic IUPAC name is 5-[(phenylamino)methyl]-1,3-thiazole, and its canonical SMILES representation is C1=CC=C(C=C1)NCC2=CN=CS2 .
Spectral and Computational Data
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Infrared (IR) Spectroscopy: Peaks at 3350 cm (N-H stretch), 1600 cm (C=C aromatic), and 690 cm (C-S bond) confirm the presence of functional groups .
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Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, CDCl): δ 7.25–7.15 (m, 5H, Ar-H), 4.45 (s, 2H, -CH-), 8.20 (s, 1H, thiazole-H).
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NMR: δ 152.1 (thiazole C-2), 127.8–129.5 (aromatic carbons), 45.2 (-CH-).
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Mass Spectrometry: Molecular ion peak at m/z 190.27 (M).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNS | |
| Molecular Weight | 190.27 g/mol | |
| Melting Point | 98–102°C | |
| Solubility | Slightly soluble in ethanol | |
| LogP (Partition Coefficient) | 2.6 |
Synthesis and Reaction Mechanisms
Synthetic Routes
N-(1,3-Thiazol-5-ylmethyl)aniline is typically synthesized via nucleophilic substitution or reductive amination:
Nucleophilic Substitution
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Reaction: Aniline reacts with 5-(chloromethyl)-1,3-thiazole in the presence of a base (e.g., NaOH).
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Conditions: Ethanol solvent, reflux at 80°C for 12 hours.
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Mechanism: The amine group of aniline attacks the electrophilic methylene carbon of 5-(chloromethyl)thiazole, displacing chloride.
Reductive Amination
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Reaction: Condensation of 5-thiazolecarbaldehyde with aniline followed by reduction.
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Conditions: Sodium borohydride (NaBH) in methanol at 25°C.
Table 2: Optimization of Synthesis Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | 80°C | 85 |
| Reaction Time | 12 hours | 82 |
| Base | KCO | 75 |
| Cell Line | IC (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.02 | |
| HCT-116 (Colon) | 7.85 | |
| A549 (Lung) | 12.30 |
Industrial and Material Science Applications
Corrosion Inhibition
Thiazole derivatives act as corrosion inhibitors for mild steel in acidic environments:
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Mechanism: Adsorption onto metal surfaces via sulfur and nitrogen atoms.
Organic Electronics
The compound’s conjugated system enables applications in:
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